molecular formula C22H28F2O5 B526067 Diflorasone CAS No. 2557-49-5

Diflorasone

Cat. No. B526067
CAS RN: 2557-49-5
M. Wt: 410.5 g/mol
InChI Key: WXURHACBFYSXBI-XHIJKXOTSA-N
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Description

Diflorasone is a topical corticosteroid used to help relieve redness, pain, itching, swelling, or other discomfort caused by skin conditions . It is a corticosteroid (cortisone-like medicine or steroid) and is available only with a doctor’s prescription .


Synthesis Analysis

A method for producing a 6α-fluorinated corticosteroid or derivative thereof involves reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent . This reaction is fast, simple, and low-cost .


Molecular Structure Analysis

Diflorasone has a molecular formula of C22H28F2O5 . Its structure has been determined from laboratory powder diffraction data .


Chemical Reactions Analysis

Diflorasone’s chemical reactions have been explored using two reactions, derivatization by Girard’s reagents and 1,1-carbonyldiimidazole (CDI), for improving ion mobility separation of steroid hormone isomers .


Physical And Chemical Properties Analysis

Diflorasone has a molecular weight of 410.452 Da and a mono-isotopic mass of 410.190491 Da .

Scientific Research Applications

Treatment of Inflammatory Skin Conditions

Diflorasone is a topical corticosteroid used to treat the symptoms of various inflammatory skin conditions that cause erythema, pruritus, and discomfort . It has anti-inflammatory, antipruritic, and vasoconstrictive properties .

Mechanism of Action

The precise mechanism of the anti-inflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .

Treatment of Atopic Eczema

Topical corticosteroids like Diflorasone have been found to be effective in treating atopic eczema. Application of twice-weekly potent topical corticosteroids to stable eczema can reduce the number of flare-ups in both adults and children .

Treatment of Localized Vitiligo

Class 3 topical corticosteroids, which include Diflorasone, are highly effective in treating generalized or localized vitiligo. However, atrophy, telangiectasia, hypertrichosis, and acneiform papules are the commonly reported adverse effects with long-term use .

Treatment of Psoriasis

Both class III and class IV topical corticosteroids are effective in inducing remission in non-scalp psoriasis. Scalp psoriasis responds exceptionally well to topical corticosteroids .

Treatment of Chronic Hand Eczema

In chronic hand eczema, topical corticosteroids have been found to be beneficial. However, the choice between short bursts of potent topical corticosteroids versus continuous application of mild topical corticosteroids is difficult, on account of scarcity of evidence .

Treatment of Localized Bullous Pemphigoid

Topical corticosteroids have emerged as the first-line treatment for both localized and mild bullous pemphigoid. However, the results cannot be extrapolated to extensive disease .

Analytical Standard

Diflorasone diacetate is used as an analytical standard in scientific research .

Safety and Hazards

Diflorasone should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Diflorasone is used to treat skin irritation and rashes . It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved . The future directions of Diflorasone will likely continue to focus on its use in treating various skin conditions.

Mechanism of Action

Target of Action

Diflorasone primarily targets phospholipase A2 inhibitory proteins , collectively known as lipocortins . These proteins play a crucial role in controlling the biosynthesis of potent mediators of inflammation .

Mode of Action

It is postulated that diflorasone acts by inducing lipocortins . These proteins inhibit the release of arachidonic acid , a common precursor of potent mediators of inflammation .

Biochemical Pathways

Diflorasone affects the biochemical pathways involving prostaglandins and leukotrienes . By inhibiting the release of arachidonic acid, diflorasone controls the biosynthesis of these potent mediators of inflammation . This action results in the reduction of inflammation and associated symptoms.

Pharmacokinetics

Topically applied diflorasone can be absorbed through normal intact skin . The extent of percutaneous absorption of diflorasone is determined by many factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . Once absorbed through the skin, diflorasone is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is primarily metabolized in the liver and then excreted by the kidneys .

Result of Action

Diflorasone exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties . It provides relief from the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . The molecular and cellular effects of diflorasone’s action result in the reduction of erythema, pruritus, and discomfort associated with various inflammatory skin conditions .

Action Environment

The action, efficacy, and stability of diflorasone can be influenced by various environmental factors. For instance, occlusive dressings can substantially increase the percutaneous absorption of diflorasone . Moreover, inflammation and/or other disease processes in the skin can increase percutaneous absorption . Therefore, the condition of the skin and the method of application can significantly impact the action of diflorasone.

properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXURHACBFYSXBI-XHIJKXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036185
Record name Diflorasone
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diflorasone
Source Human Metabolome Database (HMDB)
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Solubility

8.53e-02 g/L
Record name Diflorasone
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Mechanism of Action

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
Record name Diflorasone
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Product Name

Diflorasone

CAS RN

2557-49-5
Record name Diflorasone
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Record name Diflorasone [INN:BAN]
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Record name Diflorasone
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Record name Diflorasone
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Record name DIFLORASONE
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Record name Diflorasone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the primary mechanism of action of Diflorasone Diacetate?

A1: Diflorasone Diacetate exerts its effects by mimicking the action of cortisol, a natural hormone produced by the adrenal glands. [] While the exact mechanism is complex, Diflorasone Diacetate is known to bind to intracellular glucocorticoid receptors. This binding leads to a cascade of downstream effects, including modulation of gene transcription and ultimately, suppression of the inflammatory and immune responses. [, ]

Q2: How does Diflorasone Diacetate's interaction with glucocorticoid receptors lead to reduced inflammation?

A2: The Diflorasone Diacetate-receptor complex primarily acts by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes. [, ] Additionally, it suppresses the migration of inflammatory cells to the site of inflammation, reducing swelling, redness, and other inflammatory symptoms. [, ]

Q3: What is the molecular formula and weight of Diflorasone Diacetate?

A3: Diflorasone Diacetate has the molecular formula C26H36F2O7 and a molecular weight of 494.56 g/mol. []

Q4: Is there any spectroscopic data available for Diflorasone Diacetate?

A4: While the provided abstracts do not detail specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are commonly employed to confirm the structure and purity of Diflorasone Diacetate. []

Q5: What is the percutaneous absorption rate of Diflorasone Diacetate in humans?

A5: Studies indicate that the percutaneous absorption of Diflorasone Diacetate in humans is relatively low, with approximately 1.1% of the applied dose being absorbed systemically. [] This low systemic absorption is favorable for minimizing the risk of systemic side effects.

Q6: How is Diflorasone Diacetate metabolized and excreted?

A6: While the provided research does not delve into specific metabolic pathways, Diflorasone Diacetate is primarily metabolized in the liver, like most corticosteroids. [, ] Excretion occurs mainly through the kidneys, with a smaller portion eliminated in feces. []

Q7: Does Diflorasone Diacetate accumulate in the skin?

A7: Yes, research indicates that Diflorasone Diacetate, like other corticosteroids, can accumulate in the stratum corneum, the outermost layer of the skin. [] This reservoir effect allows for a longer duration of action, enabling once-daily application for some formulations.

Q8: What skin conditions have been studied for treatment with Diflorasone Diacetate?

A8: Diflorasone Diacetate has been investigated in clinical trials for its efficacy in treating a variety of inflammatory skin conditions, including psoriasis [, , , , , , ], atopic dermatitis/eczema [, , , , ], and allergic contact dermatitis. [, ]

Q9: Has Diflorasone Diacetate demonstrated effectiveness in these studies?

A9: Yes, numerous studies have demonstrated the efficacy of Diflorasone Diacetate in treating various inflammatory skin conditions. It has shown comparable or superior efficacy to other topical corticosteroids like Betamethasone Valerate and Fluocinonide in clinical trials. [, , , ]

Q10: Are there any animal models used to study the efficacy of Diflorasone Diacetate?

A10: Yes, animal models, particularly mouse models, have been employed to investigate the effects of Diflorasone Diacetate. [, , , ] These models often involve inducing allergic contact dermatitis in mice and then evaluating the efficacy of Diflorasone Diacetate in reducing inflammation and modulating immune responses.

Q11: What are the potential local side effects of Diflorasone Diacetate?

A11: While generally well-tolerated, Diflorasone Diacetate, like other topical corticosteroids, can cause local side effects such as skin thinning (atrophy), telangiectasia (dilation of small blood vessels), and hypopigmentation (lightening of the skin). [, , ]

Q12: Can long-term use of Diflorasone Diacetate lead to systemic side effects?

A12: While systemic absorption is low, prolonged or excessive use of potent topical corticosteroids like Diflorasone Diacetate can potentially lead to systemic effects such as adrenal suppression. [, ]

Q13: How does the chemical structure of Diflorasone Diacetate contribute to its potency?

A13: The presence of fluorine atoms at specific positions on the Diflorasone Diacetate molecule is known to increase its potency compared to other corticosteroids. [, ] Additionally, the diacetate esterification enhances its lipophilicity, facilitating better penetration through the skin barrier. [, ]

Q14: What are some strategies employed to enhance the delivery and efficacy of Diflorasone Diacetate?

A14: Various formulation strategies have been explored to improve the delivery and efficacy of Diflorasone Diacetate. These include the use of specific vehicles like propylene glycol, which enhances penetration, [, , ] and the development of cream and ointment formulations that provide optimal drug release and skin retention. [, ]

Q15: What analytical techniques are used to quantify Diflorasone Diacetate in formulations?

A15: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for quantifying Diflorasone Diacetate in pharmaceutical formulations. [, ] This method allows for accurate and precise measurement of the drug concentration, ensuring quality control and consistency in manufacturing.

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